(R)-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include benzylamine, pyrrolidine, and various quinazoline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of quinazoline rings to tetrahydroquinazoline.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.
Biology
In biological research, ®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure makes it a versatile building block for the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate include other quinazoline derivatives such as:
- 2-(4-Hydroxyphenyl)-4(3H)-quinazolinone
- 6,7-Dimethoxy-4-(3H)-quinazolinone
- 2-(2-Aminophenyl)quinazolin-4(3H)-one
Uniqueness
What sets ®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate apart is its specific structural features, such as the presence of a pyrrolidine ring and the ®-benzyl group. These unique elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H27N3O3 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
benzyl (2R)-2-(6,6-dimethyl-4-oxo-3,5,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H27N3O3/c1-22(2)11-10-17-16(13-22)20(26)24-19(23-17)18-9-6-12-25(18)21(27)28-14-15-7-4-3-5-8-15/h3-5,7-8,18H,6,9-14H2,1-2H3,(H,23,24,26)/t18-/m1/s1 |
InChI Key |
FXSZFDBHPFMYLR-GOSISDBHSA-N |
Isomeric SMILES |
CC1(CCC2=C(C1)C(=O)NC(=N2)[C@H]3CCCN3C(=O)OCC4=CC=CC=C4)C |
Canonical SMILES |
CC1(CCC2=C(C1)C(=O)NC(=N2)C3CCCN3C(=O)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
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